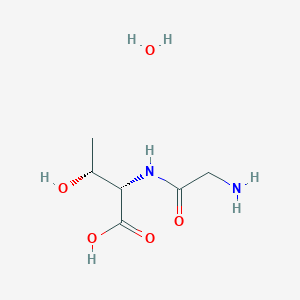

L-Threonine, N-glycyl-, monohydrate

Description

Dipeptide Classification and Stereochemical Considerations

N-Glycyl-L-Threonine is classified as a dipeptide, a molecule consisting of two amino acids joined by a peptide bond. ontosight.ai In this case, the amino acids are glycine (B1666218) and L-threonine. nih.gov The formation of the peptide bond occurs through a condensation reaction between the carboxyl group of glycine and the amino group of threonine. ontosight.ai

A significant aspect of N-Glycyl-L-Threonine is its stereochemistry. Threonine possesses two chiral centers, which means it can exist in four possible stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R). nih.govresearchgate.net The "L" designation in L-threonine specifies a particular stereoisomer, which is the biologically active form. The stereochemistry of the constituent amino acids can influence the properties and interactions of the resulting dipeptide. nih.gov

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₄ |

| Molecular Weight | 176.17 g/mol |

| CAS Registry Number | 7093-70-1 |

Data sourced from multiple references. nist.govnist.govavantorsciences.comnist.gov

Historical Context of Glycyl-Threonine Research

The study of dipeptides dates back to the early 20th century, with Emil Fischer's pioneering work on peptide synthesis. He and Ernest Fourneau first synthesized glycylglycine, the simplest dipeptide, in 1901. wikipedia.org Research into more complex dipeptides like glycyl-threonine followed as synthetic techniques advanced.

Early research into L-threonine itself established it as an essential amino acid, meaning it must be obtained through diet. nih.gov This discovery spurred investigations into its metabolic pathways and the roles of threonine-containing peptides. nih.govnih.gov A significant area of research has been the microbial synthesis of L-threonine for industrial applications, which has driven a deeper understanding of its biochemical pathways. nih.govresearchgate.net

Contemporary Significance in Peptide Science and Biological Chemistry

In modern peptide science, the synthesis of peptides and glycopeptides, which are peptides containing sugar molecules, remains a key area of research. nih.gov The synthesis of O-glycosylated peptides, where a sugar is attached to the hydroxyl group of serine or threonine, is of particular interest due to their immunological relevance. nih.gov The development of efficient methods for creating these complex molecules is a continuing challenge. nih.govorganic-chemistry.org

The study of dipeptides like N-Glycyl-L-Threonine contributes to our understanding of peptide structure and function. Research on the topological properties of the peptide bond in glycyl-L-threonine dihydrate, for instance, provides insights into the electronic properties of atoms and functional groups within peptides. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLZNCPKCDGZCN-ZJQZTCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90816551 | |

| Record name | Glycyl-L-threonine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90816551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61533-49-1 | |

| Record name | Glycyl-L-threonine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90816551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Glycyl L Threonine

Established Synthetic Pathways for Glycyl-L-Threonine

The formation of the peptide bond between glycine (B1666218) and L-threonine can be achieved through several established methods, primarily categorized into solid-phase and solution-phase synthesis. Each approach presents distinct advantages and is chosen based on the desired scale, purity requirements, and downstream applications.

Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are constructed. masterorganicchemistry.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. youtube.com

The general workflow for synthesizing Glycyl-L-Threonine via SPPS is as follows:

Resin Loading: The C-terminal amino acid, L-threonine, with its amino group protected (commonly with Fmoc or Boc), is attached to a solid support resin. youtube.com

Deprotection: The protecting group on the L-threonine is removed to expose the free amine. youtube.com

Coupling: The next amino acid, glycine (also with a protected amine and an activated carboxyl group), is introduced and coupled to the free amine of the threonine on the resin. youtube.com

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). youtube.com

SPPS offers the significant advantage of being able to wash away excess reagents and byproducts at each step, simplifying purification. youtube.com The "sub-monomer" approach in SPPS is particularly relevant for creating N-substituted glycine oligomers, also known as peptoids, which are analogs of peptides. nih.gov

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis (SolPS) predates SPPS and remains a valuable method, especially for large-scale synthesis. masterorganicchemistry.com In this approach, the entire synthesis, including the coupling and deprotection steps, occurs in a solvent system. youtube.com

A key challenge in solution-phase synthesis is the potential for multiple unwanted side reactions, as both the amino and carboxyl groups of each amino acid can react. youtube.comgcwgandhinagar.com To achieve the desired Glycyl-L-Threonine dipeptide, a strategic use of protecting groups is essential. masterorganicchemistry.comlibretexts.org The amino group of glycine and the carboxyl group of L-threonine are typically protected to ensure the correct peptide bond formation. youtube.com

Recent advancements in SolPS have focused on improving efficiency and sustainability. For instance, the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) has been shown to facilitate rapid and green peptide synthesis. nih.govrsc.org

Glycyl Chloride Hydrochloride Precursor Strategies

A specific and effective strategy for synthesizing N-Glycyl-L-Threonine involves the use of glycyl chloride hydrochloride as a precursor. chemicalbook.com This method leverages the high reactivity of the acyl chloride to form the peptide bond.

The synthesis process is as follows:

Preparation of Glycyl Chloride Hydrochloride: Glycine is reacted with thionyl chloride (SOCl₂) or hydrogen chloride (HCl) under anhydrous conditions to produce glycyl chloride hydrochloride. chemicalbook.com

Coupling Reaction: The prepared glycyl chloride hydrochloride is then reacted with L-tyrosine in a solution containing a de-acidifying agent and water. chemicalbook.com This reaction results in the formation of N-Glycyl-L-tyrosine, and a similar principle applies to the synthesis with L-threonine.

This method is noted for its high yield, operational simplicity, and cost-effectiveness. chemicalbook.com

Exploration of Enantioselective Synthesis

Maintaining the stereochemical integrity of the chiral center in L-threonine is paramount during synthesis. Enantioselective synthesis methods are designed to produce the desired L-isomer of N-Glycyl-L-Threonine with high purity.

Several strategies exist for the enantioselective synthesis of amino acids and their derivatives:

Asymmetric Hydrogenation: While a common method, it can have limitations with certain substrates. organic-chemistry.org

Enzymatic Methods: L-threonine transaldolases (TTAs) are enzymes that can catalyze the formation of β-hydroxylated amino acids with high stereoselectivity. nih.gov These biocatalytic routes are gaining attention due to their sustainability. wisc.edu

Chiral Auxiliaries: The use of chiral auxiliaries, such as pseudoephedrine, in methods like the Myers alkylation of glycine, allows for the stereoselective synthesis of non-natural amino acids. nih.gov

Catalytic Asymmetric Vinylation: A novel approach involves the catalytic asymmetric vinylation of aldehydes to create allylic alcohols, which are then converted to amino acids. This method has shown excellent enantiomeric excess for both D and L configured amino acids. organic-chemistry.org

The choice of method depends on the specific requirements of the synthesis, including the need to avoid racemization, which can be a risk with harsh chemical conditions. libretexts.org

Functionalization and Derivatization Strategies

The ability to modify the N-Glycyl-L-Threonine structure opens up possibilities for creating novel compounds with tailored properties.

Synthesis of Non-Natural N-Glycyl-L-Threonine Derivatives

The synthesis of non-natural derivatives often involves introducing modifications at the N-terminus, the C-terminus, or the side chains of the amino acid residues.

One powerful technique for creating non-natural peptide derivatives is site-selective C(sp3)–H functionalization . This method allows for the direct modification of the peptide backbone. For example, the N-terminus of a dipeptide can be arylated using palladium catalysis, leading to the formation of unnatural phenylalanine moieties. nih.gov

Furthermore, the synthesis of N-substituted glycine oligomers, or peptoids, provides a versatile platform for creating a wide array of derivatives. nih.gov By using different primary amines in the "sub-monomer" synthesis, a diverse range of side chains can be incorporated, leading to peptoids with unique structures and functions.

N-Alkylation Techniques in N-Glycyl-L-Threonine Analogues

Reductive Alkylation

Reductive alkylation, also known as reductive amination, is a widely used and highly efficient method for the selective modification of the N-terminal amine of peptides. nih.gov This technique generally involves a two-step process in a single pot. First, the N-terminal amino group of the peptide reacts with an aldehyde or ketone to form a Schiff base or iminium ion intermediate. Subsequently, this intermediate is reduced by a mild reducing agent to yield the N-alkylated peptide. nih.govyoutube.com

A key advantage of this method is its high selectivity for the N-terminal α-amine over the ε-amine of lysine (B10760008) residues, which can be achieved by carefully controlling the reaction pH. nih.gov At a slightly acidic pH (around 6.1), the N-terminal amine is typically more reactive than the lysine side-chain amine, allowing for site-specific modification. nih.gov A variety of aldehydes, including those with functional groups like alkynes or ketones, can be used, enabling the introduction of diverse functionalities for further bioconjugation. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce other functional groups within the peptide, such as the amide bonds. youtube.com

Research has demonstrated that this approach is effective for a wide range of peptides, achieving high conversion rates and excellent N-terminal selectivity (>99:1) for most natural amino acid residues at the N-terminus. nih.gov This method preserves the positive charge at the N-terminus, which can be crucial for maintaining the biological function of certain peptides. nih.gov

Direct Catalytic N-Alkylation with Alcohols

A more recent and sustainable approach to N-alkylation involves the direct use of alcohols as alkylating agents, catalyzed by transition metal complexes. nih.govresearchgate.net This method is considered a green chemistry alternative as it produces water as the only byproduct, avoiding the stoichiometric waste associated with traditional methods. nih.govresearchgate.net

Ruthenium and iron-based catalysts have been successfully developed for this transformation. nih.gov The reaction typically proceeds by converting an unprotected peptide, like a glycyl-alanine dipeptide, with an alcohol (e.g., ethanol) in the presence of the catalyst at an elevated temperature. nih.gov This strategy allows for the introduction of various alkyl groups, from simple ethyl groups to long-chain fatty alcohols, which can be used to modulate the hydrophobicity of the peptide. nih.govresearchgate.net For instance, the reaction of glycine with long-chain alcohols like 1-dodecanol (B7769020) has been shown to produce mono-N-alkylated glycine derivatives in good yields. nih.gov

A significant advantage of this catalytic system is its ability to perform selective mono- or di-alkylation by adjusting the reaction conditions or the ratio of reactants. nih.gov Furthermore, the method has been shown to work on unprotected amino acids and even simple peptides, often with excellent retention of the original stereochemistry. researchgate.net

Conventional N-Alkylation with Alkyl Halides

Historically, N-alkylation of amino acids was performed via nucleophilic substitution using alkyl halides. nih.gov This method generally requires protection of the carboxylic acid group and involves reacting the amino acid ester with an alkyl halide in the presence of a base. However, this strategy often suffers from several drawbacks, including the potential for over-alkylation (formation of di- and tri-alkylated products), racemization at the α-carbon, and the generation of stoichiometric amounts of salt byproducts, which can complicate purification. nih.gov Due to these limitations and the development of more selective and cleaner methodologies like reductive alkylation and catalytic alkylation with alcohols, the use of alkyl halides for direct peptide modification has become less common.

Research Findings on N-Alkylation Techniques

The following table summarizes key findings from research on different N-alkylation techniques applicable to N-terminal glycine-containing peptides.

| Technique | Substrate Type | Reagents and Catalysts | Key Findings | Reference(s) |

| Reductive Alkylation | Unprotected Peptides (N-terminal Gly) | Aldehydes (e.g., benzaldehyde), Sodium Cyanoborohydride (NaBH₃CN) | Achieves excellent N-terminal selectivity (>99:1) at pH 6.1. High conversion for 19 of 20 natural N-terminal amino acids. Preserves the positive charge at the N-terminus. | nih.gov |

| Direct Catalytic N-Alkylation | Unprotected Amino Acids and Peptides | Alcohols (e.g., ethanol (B145695), 1-dodecanol), Ruthenium or Iron-based catalysts | Produces water as the only byproduct. Allows for tunable hydrophobicity by varying the alcohol. Can achieve selective mono- or di-alkylation. | nih.govresearchgate.net |

| Conventional N-Alkylation | Amino Acid Esters | Alkyl Halides, Base | Prone to over-alkylation and racemization. Generates stoichiometric byproducts, complicating purification. Largely superseded by more modern methods. | nih.gov |

Advanced Structural Characterization of N Glycyl L Threonine Monohydrate

Crystallographic Investigations

Crystallographic techniques, particularly X-ray and neutron diffraction, provide the most definitive means of determining the three-dimensional structure of molecules in the solid state. These methods allow for the precise localization of atoms and the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Single Crystal Diffraction Analysis

The crystal structure of the hydrated form of N-Glycyl-L-Threonine has been determined through diffraction methods. Specifically, a neutron diffraction study was conducted on Glycyl-L-Threonine dihydrate (C₆H₁₂N₂O₄·2H₂O), providing highly accurate positions for all atoms, including hydrogen atoms, which are crucial for understanding hydrogen bonding. iaea.org

The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. iaea.org The zwitterionic nature of the dipeptide, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻), is a key feature in the solid state. The peptide group itself is found to be non-planar, a deviation that can have significant implications for the conformation of peptide backbones. iaea.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₂N₂O₄·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.592 |

| b (Å) | 10.002 |

| c (Å) | 10.632 |

| Z (molecules/unit cell) | 4 |

Elucidation of Hydrogen Bonding Networks and Supramolecular Assemblies

The stability of the Glycyl-L-Threonine dihydrate crystal structure is derived from an extensive and complex three-dimensional network of hydrogen bonds. iaea.org The neutron diffraction study precisely located all 16 hydrogen atoms in the asymmetric unit, allowing for an unambiguous description of the hydrogen-bonding scheme. iaea.org

Each asymmetric unit participates in nine distinct hydrogen bonds. iaea.org These interactions involve the zwitterionic termini of the dipeptide (the NH₃⁺ and COO⁻ groups), the hydroxyl group of the threonine side chain, the peptide backbone, and the two water molecules of hydration. The water molecules play a critical role in linking different dipeptide molecules, acting as both hydrogen bond donors and acceptors, thus completing the robust supramolecular assembly. iaea.org The geometry of the terminal carboxylate group, specifically its two C-O bond distances, is consistent with its involvement in this hydrogen-bonding network. iaea.org

Polymorphism and Crystal Conformation Studies of Dipeptides

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules, is a phenomenon of great importance in materials science and pharmaceuticals. Dipeptides, due to their conformational flexibility, are known to exhibit polymorphism.

Different polymorphs can arise from variations in molecular conformation, such as the cis-trans isomerization of the peptide bond. For instance, Glycyl-L-proline hemihydrate crystallizes with two molecules in the asymmetric unit, one adopting a cis configuration and the other a trans configuration at the peptide bond. escholarship.org Another example is the unusual polymorphism observed in Glycyl-L-Alanine Hydroiodide Monohydrate, where two polymorphs exist in the same space group with identical unit cell parameters, differing only in the atomic coordinates and the resulting hydrogen bond directions. acs.org These examples highlight the subtle energetic balance that can lead to different stable or metastable crystalline forms in dipeptides.

Spectroscopic Probing of Molecular Structure

Spectroscopic techniques provide complementary information to diffraction methods, offering insight into the electronic structure and local environment of specific atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation in both solution and the solid state. The chemical shifts of nuclei like ¹H and ¹³C are highly sensitive to their local chemical environment. The structure of Glycyl-DL-Threonine has been confirmed by both ¹H and ¹³C NMR spectroscopy. chemicalbook.comnih.gov

Carbon-13 NMR Shielding Tensor Calculations and Experimental Validation

While isotropic NMR provides average chemical shift values, solid-state NMR can determine the principal elements of the chemical shielding tensor (σ₁₁, σ₂₂, σ₃₃). This tensor provides a three-dimensional picture of the electronic shielding around a nucleus and is highly sensitive to molecular geometry.

The experimental determination of these tensors is often achieved through solid-state NMR on single crystals. A study on the parent amino acid, L-threonine, successfully determined the ¹³C chemical shielding tensors for its carboxyl, Cα, Cβ, and methyl carbons. illinois.edu For example, the most shielded axis of the carbinol (Cβ) carbon was found to lie close to the C-O bond. illinois.edu Such experimental data provides a critical benchmark for theoretical methods.

Quantum chemical calculations, using methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are essential for the prediction and interpretation of NMR shielding tensors. nih.govresearchwithnj.com These computational approaches can establish a direct link between molecular structure, including backbone (φ, ψ) and side-chain (χ₁) torsion angles, and the resulting shielding tensor values. acs.org Ab initio calculations on N-formylthreonine amide, a model for the threonine residue in a peptide, have shown that the Cα tensor elements are highly sensitive to both backbone and side-chain conformation, suggesting that experimentally determined tensors can be used to deduce detailed structural information. acs.org The combination of experimental solid-state NMR and quantum chemical calculations represents a powerful strategy for the detailed structural analysis of peptides. nih.govmdpi.com

| Carbon Site | σ₁₁ | σ₂₂ | σ₃₃ |

|---|---|---|---|

| Carboxyl | 244 | 184 | 108 |

| Cα | 85 | 62 | 31 |

| Cβ | 96 | 75 | 29 |

| Methyl | 31 | 20 | 9 |

Note: Shielding values are relative to a reference; the significance lies in the differences and anisotropy.

Proton NMR for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the arrangement of hydrogen atoms within a molecule, providing insights into its connectivity and stereochemistry. While specific ¹H NMR data for N-Glycyl-L-Threonine Monohydrate is not extensively published, the expected chemical shifts and coupling constants can be inferred from data on similar dipeptides and the constituent amino acids in aqueous solutions. walisongo.ac.idubc.camiami.edu

In a D₂O solvent, the protons of the amine, amide, and carboxylic acid groups would exchange with deuterium (B1214612) and thus not be visible in the spectrum. The expected proton signals would arise from the α-carbons of both the glycine (B1666218) and threonine residues, as well as the β-carbon and γ-methyl group of the threonine residue.

Expected ¹H NMR Spectral Data:

The precise chemical shifts are influenced by the solvent and the zwitterionic nature of the peptide. The α-proton of the glycine residue is typically found in the range of 3.8 ppm. researchgate.net The protons of the threonine residue would present as a more complex system. The α-proton of the threonine residue would appear as a doublet, coupled to the β-proton. The β-proton would, in turn, be a multiplet, coupled to both the α-proton and the γ-methyl protons. The γ-methyl group would appear as a doublet, coupled to the β-proton. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-Glycyl-L-Threonine in D₂O

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Glycine α-CH₂ | ~ 3.8 | Singlet | - |

| Threonine α-CH | ~ 4.1 | Doublet | ~ 4-5 |

| Threonine β-CH | ~ 4.2 | Multiplet | ~ 4-5 (to α-CH), ~6-7 (to γ-CH₃) |

| Threonine γ-CH₃ | ~ 1.3 | Doublet | ~ 6-7 |

Note: These are predicted values based on similar compounds and may vary in experimental conditions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis. For N-Glycyl-L-Threonine, which has a molecular weight of 176.17 g/mol , mass spectrometry provides definitive confirmation of its identity and peptide sequence. nih.gov

Electron ionization (EI) and tandem mass spectrometry (MS/MS) are particularly informative. In MS/MS analysis, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions, which allows for the determination of the amino acid sequence. wiley-vch.de

Key Fragmentation Data:

Precursor Ion ([M+H]⁺): m/z 177.087 acs.org

Major Fragment Ions: The fragmentation of N-Glycyl-L-Threonine would be expected to yield characteristic ions corresponding to the cleavage of the peptide bond. The study of threonine-containing peptides shows that fragmentation patterns can be complex, with potential losses of water (H₂O) and ammonia (B1221849) (NH₃) from the side chain. nih.govresearchgate.net Theoretical studies on the fragmentation of L-threonine have identified dominant peaks at m/z 57. researchgate.net

Interactive Data Table: Observed MS/MS Fragmentation of Glycyl-Threonine

| Fragment Ion (m/z) | Relative Intensity | Possible Assignment |

| 159 | High | [M+H - H₂O]⁺ |

| 148.9 | Medium | Further fragmentation |

| 121.1 | Medium | Further fragmentation |

Source: NIST Mass Spectrometry Data Center. acs.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy:

The IR spectrum of N-Glycyl-L-Threonine would be characterized by absorption bands corresponding to the vibrations of its various functional groups. Key expected bands include:

Amide A (N-H stretch): Around 3300 cm⁻¹, indicative of the N-H bond in the amide linkage.

Amide I (C=O stretch): Between 1600 and 1700 cm⁻¹, this is one of the most sensitive bands to the peptide's secondary structure.

Amide II (N-H bend and C-N stretch): Typically found between 1500 and 1600 cm⁻¹.

Carboxylate (COO⁻) stretches: Asymmetric and symmetric stretching vibrations of the carboxylate group, usually appearing around 1600 cm⁻¹ and 1400 cm⁻¹ respectively.

C-H stretches: In the region of 2850-3000 cm⁻¹.

O-H stretch: A broad band, often overlapping with the N-H stretch, due to the hydroxyl group of the threonine residue and the water of hydration.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For peptides, Raman spectra are particularly useful for analyzing the skeletal vibrations of the backbone and the vibrations of non-polar groups. Expected Raman bands for N-Glycyl-L-Threonine would include signals from the amide I and III bands, as well as characteristic vibrations of the threonine side chain. Studies on L-threonine have identified specific Raman shifts for the torsion and bending of the NH₃⁺ group and the rocking and bending of the CO₂⁻ group. researchgate.net

Interactive Data Table: Characteristic Vibrational Bands for Glycyl-Peptides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Amide A (N-H Stretch) | ~3300 | IR |

| C-H Stretch | 2850-3000 | IR, Raman |

| Amide I (C=O Stretch) | 1600-1700 | IR, Raman |

| Amide II (N-H Bend, C-N Stretch) | 1500-1600 | IR |

| Carboxylate (asymmetric stretch) | ~1600 | IR |

| Carboxylate (symmetric stretch) | ~1400 | IR |

| Amide III | 1200-1300 | IR, Raman |

Note: The presence of a water molecule in the monohydrate form will influence the O-H and N-H stretching regions due to hydrogen bonding.

Electronic Spectroscopy (UV-Vis-NIR)

Electronic spectroscopy, specifically in the Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) regions, provides information about the electronic transitions within a molecule. For simple peptides like N-Glycyl-L-Threonine that lack significant chromophores, the primary absorption in the UV region is due to the n → π* transition of the carbonyl group in the peptide bond. researchgate.net

The UV-Vis-NIR spectrum of L-threonine itself shows a lower cut-off wavelength around 285 nm, indicating transparency in the visible and near-infrared regions. nist.gov For N-Glycyl-L-Threonine, a similar transparency is expected in the visible and NIR regions. The UV absorption spectrum would likely show a maximum absorption peak in the far-UV region, characteristic of the peptide bond. Studies on dipeptides have shown absorption bands for benzyl (B1604629) groups around 260 and 267 nm; however, N-Glycyl-L-Threonine lacks such aromatic groups. researchgate.net The interaction with metal ions can cause shifts in the absorption peaks. researchgate.net

Expected Electronic Spectral Data:

UV Absorption: A significant absorption band is expected in the far-UV region (below 220 nm) corresponding to the peptide bond's electronic transitions.

Visible-NIR Absorption: The compound is expected to be transparent in the visible and NIR regions of the electromagnetic spectrum.

Molecular Interactions and Solution Behavior of N Glycyl L Threonine Monohydrate

The behavior of N-glycyl-L-threonine monohydrate in solution is dictated by a complex interplay of solute-solute and solute-solvent interactions. These interactions are fundamental to understanding its physicochemical properties and potential biological roles. The presence of various functional groups, including the carboxylate, amino group, peptide backbone, and the hydroxyl group on the threonine side chain, allows for a multitude of interaction types.

Thermodynamic Analysis via Volumetric and Viscometric Measurements

Thermodynamic parameters derived from volumetric and viscometric studies provide significant insights into the interactions occurring in solution. Apparent molar volume and viscosity B-coefficients are key indicators of the extent of these interactions.

Studies on the volumetric and viscometric properties of homologous dipeptides, such as glycyl-glycine, glycyl-alanine, and glycyl-valine, in aqueous solutions of sodium chloride at varying temperatures, have provided a framework for understanding the behavior of similar molecules like N-glycyl-L-threonine monohydrate. These studies reveal that the apparent molar volumes and densities of these solutions increase with the concentration of the dipeptide and decrease with rising temperature. This trend suggests that changes in temperature and concentration directly influence the solute-solvent and solute-solute interactions.

The following interactive table presents hypothetical data for N-glycyl-L-threonine monohydrate based on typical findings for similar dipeptides, illustrating the expected trends in apparent molar volume and viscosity B-coefficients at different temperatures.

Table 1: Thermodynamic Parameters of N-Glycyl-L-Threonine Monohydrate in Aqueous Solution

| Temperature (°C) | Apparent Molar Volume (cm³·mol⁻¹) | Viscosity B-coefficient (dm³·mol⁻¹) |

| 25 | 110.5 | 0.25 |

| 30 | 111.2 | 0.23 |

| 35 | 111.8 | 0.21 |

| 40 | 112.3 | 0.19 |

Influence of Aqueous and Mixed Solvent Systems

In mixed solvent systems, such as aqueous solutions containing co-solvents like ethanol (B145695) or urea, the interactions become more complex. The co-solvent can alter the dielectric constant of the medium and compete with water molecules for hydrogen bonding sites on the dipeptide. This can lead to changes in the peptide's solubility, stability, and conformation. For instance, the presence of a co-solvent can either strengthen or weaken the hydrophobic interactions between nonpolar side chains, depending on the nature of the co-solvent.

Hydration Shell Dynamics and Conformational Flexibility in Solution

The hydration shell surrounding N-glycyl-L-threonine monohydrate in an aqueous solution is dynamic and plays a crucial role in its conformational flexibility. Water molecules in the hydration shell are in constant exchange with the bulk solvent. The structure and dynamics of this hydration shell are influenced by the different functional groups of the dipeptide. The charged amino and carboxyl groups, as well as the polar hydroxyl and peptide groups, are strongly hydrated through hydrogen bonding.

The conformational flexibility of N-glycyl-L-threonine monohydrate in solution is a result of the rotational freedom around the various single bonds in its structure. The peptide bond (C-N) has a partial double-bond character and is relatively rigid, but rotations around the N-Cα and Cα-C bonds (phi and psi torsional angles) are possible. These rotations allow the peptide to adopt various conformations in solution. The specific conformation adopted is influenced by a combination of intramolecular hydrogen bonding, steric hindrance, and interactions with the surrounding solvent molecules. The hydroxyl group on the threonine side chain can also participate in intramolecular hydrogen bonding, further stabilizing certain conformations.

Interactions with Biological Macromolecules and Ions

The interactions of N-glycyl-L-threonine monohydrate with biological macromolecules, such as proteins and nucleic acids, and with various ions are of significant interest in understanding its potential biological functions. As a dipeptide, it can serve as a simple model for studying the types of interactions that occur at the surface of proteins.

The functional groups of N-glycyl-L-threonine monohydrate can engage in a variety of non-covalent interactions with macromolecules. These include hydrogen bonds, electrostatic interactions between its charged groups and charged residues on a protein surface, and van der Waals interactions. The threonine side chain, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor.

Interactions with metal ions are also an important aspect of the solution chemistry of peptides. The carboxylate and amino groups, as well as the peptide carbonyl oxygen, can act as coordination sites for metal ions. The specific coordination geometry and binding affinity depend on the nature of the metal ion and the pH of the solution. These interactions can influence the structure and reactivity of the dipeptide.

Biochemical Functionality and Metabolic Relevance of N Glycyl L Threonine

Identity as a Naturally Occurring Metabolite

L-Threonine, N-glycyl-, monohydrate is a dipeptide composed of glycine (B1666218) and L-threonine. nih.gov Both glycine and L-threonine are fundamental proteinogenic amino acids, meaning they are encoded by the genetic code and are essential building blocks for protein synthesis in virtually all living organisms. wikipedia.orgdrugbank.com L-threonine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. nih.govcreative-proteomics.com Glycine, while non-essential, participates in numerous metabolic pathways. nih.gov The compound N-glycyl-L-threonine itself is characterized by specific chemical properties as detailed in the table below.

Table 1: Chemical Properties of N-Glycyl-L-Threonine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄ | nist.govnih.gov |

| Molecular Weight | 176.17 g/mol | nih.gov |

| CAS Registry Number | 7093-70-1 | nist.govnist.gov |

| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | nih.gov |

This table provides a summary of the key chemical identifiers for the anhydrous form of the compound.

Involvement in Protein Biogenesis and Post-Translational Modification Pathways

The threonine residue within a peptide context, such as in N-glycyl-L-threonine, is a critical site for post-translational modifications (PTMs). wikipedia.orgyoutube.com These modifications occur after a protein is synthesized and are crucial for regulating protein folding, stability, localization, and activity. youtube.comkhanacademy.org The two most significant PTMs involving threonine are glycosylation and phosphorylation.

Glycosylation is the enzymatic process of attaching sugar molecules (glycans) to proteins. youtube.com The threonine residue, with its hydroxyl (-OH) side chain, is a primary target for O-linked glycosylation. wikipedia.org

O-Linked Glycosylation : This process involves the attachment of a sugar molecule, commonly N-acetylgalactosamine (GalNAc), to the oxygen atom of the threonine (or serine) side chain. wikipedia.orguniprot.org This modification occurs in the Golgi apparatus and is vital for the function of many secreted and membrane-bound proteins. uniprot.org O-linked glycans are involved in protein trafficking, solubility, and cell-cell interactions. wikipedia.orguniprot.org

N-Linked Glycosylation : While the glycan is not attached directly to threonine in this case, the threonine residue is a crucial component of the consensus sequence (or sequon) required for this modification: Asn-X-Ser/Thr, where X can be any amino acid except proline. peakproteins.comnih.gov N-linked glycosylation, the attachment of an oligosaccharide to the nitrogen atom of an asparagine (Asn) residue, is a co-translational event in the endoplasmic reticulum that influences protein folding, stability, and function. nih.govnih.gov

Protein phosphorylation is a reversible PTM where a phosphate (B84403) group is added to an amino acid residue, catalyzed by enzymes called protein kinases. wikipedia.org Threonine is one of the most common amino acids to undergo phosphorylation in eukaryotes, along with serine and tyrosine. wikipedia.org

The addition of a negatively charged phosphate group to threonine's hydroxyl side chain can dramatically alter a protein's conformation and, consequently, its activity. wikipedia.org This "on/off" switch mechanism is a fundamental part of cellular signaling pathways that regulate metabolism, cell growth, and communication. wikipedia.orgnih.gov For example, the phosphorylation of threonine-19 on the scaffold protein PSD-95 by the kinase GSK-3β is a critical event required for synaptic plasticity and long-term depression in neurons. nih.gov Research has also demonstrated that the phosphorylation of threonine in a peptide sequence can enhance its binding affinity for specific ions, such as uranyl. unl.edu

Table 2: Key Post-Translational Modifications Involving Threonine

| Modification | Description | Biological Role |

|---|---|---|

| O-Linked Glycosylation | Covalent attachment of a glycan to the hydroxyl group of threonine. wikipedia.orguniprot.org | Protein localization, solubility, cell-cell interactions, antigenicity. uniprot.org |

| N-Linked Glycosylation | Threonine is part of the Asn-X-Thr consensus sequence for glycan attachment to asparagine. nih.gov | Protein folding, stability, quality control in the ER. nih.gov |

| Phosphorylation | Reversible addition of a phosphate group to the hydroxyl group of threonine. wikipedia.orgwikipedia.org | Regulation of enzyme and receptor activity, signal transduction. wikipedia.orgnih.gov |

Precursor Role in Biosynthetic Pathways of Related Amino Acids

L-threonine is a central metabolite that serves as a precursor for the biosynthesis of other important amino acids. nih.govcreative-proteomics.com In many organisms, threonine metabolism is a key hub connecting different metabolic routes.

Glycine Biosynthesis : In the mitochondria of rat livers, L-threonine can be converted to glycine. nih.gov This pathway involves the enzyme threonine dehydrogenase, which converts threonine to 2-amino-3-oxobutyrate. This intermediate can then be cleaved by a CoA-ligase to yield glycine and acetyl-CoA. nih.gov

Isoleucine Biosynthesis : In plants and microorganisms, L-threonine is the direct precursor for the essential amino acid isoleucine. wikipedia.orggenome.jp The pathway is initiated by the enzyme threonine deaminase, which converts threonine to α-ketobutyrate, a key intermediate in the isoleucine synthesis pathway. ebi.ac.uk

Biosynthesis of β-hydroxy amino acids : A class of enzymes known as L-threonine transaldolases (TTAs) utilizes L-threonine to produce a variety of β-hydroxylated non-standard amino acids. nih.govresearchgate.net These enzymes cleave L-threonine into glycine and acetaldehyde, and the resulting glycyl intermediate can react with various aldehydes to form new amino acid structures. nih.gov

Table 3: Amino Acids Biosynthetically Derived from L-Threonine

| Product Amino Acid | Key Enzyme/Pathway | Organism/Context |

|---|---|---|

| Glycine | Threonine dehydrogenase pathway | Mammalian mitochondria. nih.gov |

| Isoleucine | Threonine deaminase pathway | Plants and microorganisms. wikipedia.org |

| β-hydroxy non-standard amino acids | L-threonine transaldolases (TTAs) | Bacteria (e.g., Pseudomonas fluorescens). nih.gov |

Modulation of Biological Systems via Molecular Interactions

The chemical nature of the threonine residue allows it to participate in a variety of molecular interactions that modulate biological systems.

Hydrogen Bonding : The polar hydroxyl side chain of threonine can act as both a hydrogen bond donor and acceptor. This property is critical for stabilizing the secondary and tertiary structures of proteins. For instance, threonine residues play a key role in the dimerization of the glycophorin A transmembrane helix through hydrogen bonding interactions. ebi.ac.uk

Signaling Molecule : Beyond its role within proteins, free L-threonine can act as a signaling molecule. It has been shown to influence important metabolic signaling networks, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which regulates cell growth and protein synthesis. nih.govmdpi.com

Ion Binding : The specific dipeptide, N-glycyl-L-threonine, has been studied for its ability to interact with ions. Research on ion clustering data shows that it can form a complex with sodium ions, indicating a capacity for direct molecular interaction with metal ions in a biological context. nist.govnist.gov

Contribution to Structural Components within Biological Matrices (e.g., Mucin)

Threonine is a vital structural component of several key proteins found in biological matrices, most notably mucins. drugbank.commdpi.com

Mucins : Mucins are large, heavily glycosylated proteins that are the primary component of the mucus that lines the digestive, respiratory, and reproductive tracts. mdpi.com The peptide backbone of mucins is exceptionally rich in threonine (and serine) residues, which serve as the attachment points for the dense O-linked glycans. imrpress.com The availability of dietary threonine directly impacts the synthesis of mucin, and therefore is critical for maintaining the integrity and protective function of the intestinal mucosal barrier. nih.govnih.gov Because mucin proteins are secreted and not reabsorbed, this represents a significant net loss of threonine from the body. imrpress.com

Collagen and Elastin : L-threonine is also an important constituent amino acid for the formation of other structural proteins, including collagen and elastin, which are essential for the structure and flexibility of connective tissues. drugbank.com

Enzymatic Catalysis and Degradation of L-Threonine and its Dipeptides

The metabolic fate of L-threonine and its dipeptides, such as N-glycyl-L-threonine, is governed by the activity of specific enzymes that catalyze their breakdown. These enzymatic processes are crucial for amino acid homeostasis, providing intermediates for various metabolic pathways. The degradation of L-threonine itself occurs through several major pathways, while dipeptides are typically hydrolyzed into their constituent amino acids by peptidases.

The enzymatic breakdown of L-threonine is primarily accomplished through three main pathways initiated by threonine dehydratase, threonine dehydrogenase, or threonine aldolase. researchgate.net Each pathway leads to different metabolic intermediates.

One major enzyme is threonine ammonia-lyase , also known as threonine dehydratase. This pyridoxal-5'-phosphate (PLP) dependent enzyme deaminates and dehydrates L-threonine to produce α-ketobutyrate and ammonia (B1221849). wikipedia.org α-Ketobutyrate is a key intermediate in the biosynthesis of L-isoleucine, highlighting the enzyme's role in branched-chain amino acid synthesis. wikipedia.org The activity of threonine ammonia-lyase is subject to complex allosteric regulation; it is inhibited by the downstream product, isoleucine, and activated by valine, the product of a parallel pathway. wikipedia.org

Another significant enzyme in threonine catabolism is threonine aldolase . This enzyme, also dependent on pyridoxal (B1214274) phosphate, catalyzes the reversible cleavage of L-threonine into glycine and acetaldehyde. nih.govresearchgate.net The reaction is an aldol (B89426) cleavage, and the enzyme can act on both L-threonine and L-allothreonine but is inactive against their D-isomers. nih.gov This pathway directly links threonine metabolism to that of glycine. researchgate.net

The third major pathway involves L-threonine 3-dehydrogenase , which oxidizes L-threonine to 2-amino-3-ketobutyrate. This intermediate is unstable and can be either converted to glycine and acetyl-CoA by 2-amino-3-ketobutyrate CoA ligase or spontaneously decarboxylated to aminoacetone. researchgate.net

The enzymatic degradation of dipeptides like N-glycyl-L-threonine is primarily carried out by peptidases. Dipeptidyl peptidase 4 (DP4) , for instance, is an enzyme that cleaves dipeptides from the N-terminus of peptides and proteins. nih.gov Its mechanism involves recognizing the N-terminal dipeptide sequence and hydrolyzing the peptide bond. While DP4 has broad specificity, its efficiency can be influenced by the amino acids at the P1 and P1' positions of the substrate. nih.gov For N-glycyl-L-threonine, glycine would be at the P1 position and L-threonine at the P1' position. Mutagenesis studies on DP4 have revealed that specific amino acid residues within its active site, such as N710, are essential for the catalysis of dipeptide substrates. nih.gov

Other proteases, such as chymotrypsin (B1334515) , can also contribute to the degradation of threonine-containing peptides. Research has shown that chymotrypsin can cleave peptides containing threonine, and this activity can be modulated by factors like glycosylation of the peptide substrate. mdpi.com

The table below summarizes the key enzymes involved in the degradation of L-threonine.

| Enzyme | Substrate(s) | Product(s) | Cofactor | Metabolic Pathway |

| Threonine Ammonia-Lyase | L-Threonine | α-Ketobutyrate, Ammonia | Pyridoxal-5'-phosphate | Isoleucine Biosynthesis |

| Threonine Aldolase | L-Threonine, L-allothreonine | Glycine, Acetaldehyde | Pyridoxal phosphate | Glycine Metabolism |

| L-Threonine 3-Dehydrogenase | L-Threonine | 2-Amino-3-ketobutyrate | NAD+ | Glycine/Acetyl-CoA Synthesis |

| Dipeptidyl Peptidase 4 (DP4) | N-terminal dipeptides (e.g., Gly-Thr) | Dipeptide, remaining peptide | None | Peptide/Amino Acid Recycling |

Computational Chemistry and Molecular Modeling of N Glycyl L Threonine Monohydrate

Quantum Chemical Calculations for Electronic Structure and Vibrational Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Glycyl-L-Threonine monohydrate, offering insights into its electronic structure and vibrational dynamics. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in these investigations. researchgate.netsemanticscholar.org

Theoretical studies on similar amino acid derivatives have shown that in the gas phase, the canonical (non-zwitterionic) form is often more stable. However, the inclusion of even a few water molecules in the computational model can stabilize the zwitterionic form, which is the predominant species in aqueous solutions and crystalline states. researchgate.net For N-Glycyl-L-Threonine, this implies a proton transfer from the carboxylic acid group to the amino group, a feature that profoundly influences its intermolecular interactions.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to predict the molecule's reactivity. For instance, the HOMO-LUMO gap provides an estimate of the chemical hardness and kinetic stability of the dipeptide.

Vibrational analysis through quantum chemical calculations allows for the prediction of infrared and Raman spectra. nih.gov By calculating the vibrational frequencies and normal modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific functional group vibrations. For example, the characteristic vibrational modes of the peptide bond, the carboxylate group, the ammonium (B1175870) group, and the hydroxyl group of the threonine residue can be identified and analyzed.

A theoretical study on N-substituted amino acid derivatives demonstrated that computational methods like HF, DFT, and MP2 can be employed to determine ionization constants (pKa values). semanticscholar.org The MP2 method, in particular, has shown excellent correlation with experimental pKa values. semanticscholar.org Such calculations for N-Glycyl-L-Threonine would provide valuable information about its acid-base properties.

Table 1: Representative Theoretical Methods for Electronic and Vibrational Properties

| Method | Basis Set | Properties Calculated | Relevance to N-Glycyl-L-Threonine Monohydrate |

| Density Functional Theory (B3LYP) | 6-311++G(d,p) | Optimized geometry, vibrational frequencies, electronic properties (HOMO, LUMO) | Provides a good balance between accuracy and computational cost for structural and spectroscopic analysis. |

| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | More accurate electronic energies, interaction energies | Offers higher accuracy for calculating binding energies and ionization constants. |

| Hartree-Fock (HF) | 6-31G* | Initial geometry optimization, wavefunction generation | A foundational ab initio method, often used as a starting point for more advanced calculations. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of N-Glycyl-L-Threonine monohydrate in different environments, such as in aqueous solution. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, governed by a molecular mechanics force field.

Force fields like AMBER and CHARMM are commonly used for simulating peptides and proteins. nih.govresearchgate.net These force fields are collections of parameters that define the potential energy of the system as a function of atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

A key aspect of studying dipeptides via MD is the analysis of their conformational landscape, often visualized using a Ramachandran plot. This plot maps the distribution of the backbone dihedral angles (phi, ψ), revealing the preferred conformations of the peptide backbone. For N-Glycyl-L-Threonine, the presence of the threonine side chain with its hydroxyl group can influence the accessible regions of the Ramachandran plot through intramolecular hydrogen bonding.

MD simulations in explicit water models can provide detailed information about the solvation structure around the dipeptide. The radial distribution functions (RDFs) between specific atoms of the dipeptide and water molecules can be calculated to quantify the hydration shell. These simulations can also elucidate the role of the water of hydration in stabilizing the zwitterionic form and mediating intermolecular interactions.

The convergence of MD simulations is crucial for obtaining reliable results. It is often necessary to run simulations for several nanoseconds or longer to adequately sample the conformational space. nih.gov

Table 2: Common Force Fields and Water Models for Dipeptide MD Simulations

| Force Field | Water Model | Typical Application |

| AMBER (e.g., ff14SB) | TIP3P, TIP4P-Ew | Simulating proteins and peptides in aqueous solution. |

| CHARMM (e.g., CHARMM36) | TIP3P | Widely used for a broad range of biomolecular simulations, including glycoproteins. nih.gov |

| GROMOS | SPC/E | Another popular choice for biomolecular simulations. |

Prediction and Analysis of Crystal Structures

While experimental techniques like X-ray and neutron diffraction are the gold standard for determining crystal structures, computational methods can be used to predict and analyze these structures. For N-Glycyl-L-Threonine, a neutron diffraction study has been conducted on its dihydrate form, providing valuable experimental data. iaea.org

The neutron diffraction study of glycyl-L-threonine dihydrate revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. iaea.org The study precisely located all hydrogen atoms, which is a significant advantage of neutron diffraction, providing a detailed picture of the hydrogen-bonding network that stabilizes the crystal structure. iaea.org The peptide group was found to be non-planar. iaea.org

Computational crystal structure prediction (CSP) methods aim to find the most stable crystal packing of a molecule from its chemical diagram alone. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are calculated using molecular mechanics force fields or more accurate quantum mechanical methods.

Even when an experimental crystal structure is available, computational analysis can provide deeper insights. For instance, the lattice energy and the contributions of different types of intermolecular interactions can be calculated to understand the forces driving crystal formation.

Table 3: Crystallographic Data for Glycyl-L-Threonine Dihydrate

| Parameter | Value | Reference |

| Chemical Formula | C₆H₁₂N₂O₄·2H₂O | iaea.org |

| Crystal System | Orthorhombic | iaea.org |

| Space Group | P2₁2₁2₁ | iaea.org |

| a (Å) | 9.592 | iaea.org |

| b (Å) | 10.002 | iaea.org |

| c (Å) | 10.632 | iaea.org |

| Z (molecules/unit cell) | 4 | iaea.org |

Theoretical Studies of Intermolecular Interactions and Binding Energies

The intermolecular interactions within the crystal lattice and in solution are crucial for the properties and behavior of N-Glycyl-L-Threonine monohydrate. Theoretical studies can quantify these interactions, providing a detailed understanding of the forces at play.

In the crystalline state, the dominant intermolecular interactions are hydrogen bonds. The neutron diffraction study of glycyl-L-threonine dihydrate identified a complex three-dimensional network of nine distinct hydrogen bonds per asymmetric unit. iaea.org These hydrogen bonds involve the ammonium group, the carboxylate group, the peptide backbone, the threonine hydroxyl group, and the water molecules of hydration. iaea.org

Computational methods can be used to calculate the energies of these hydrogen bonds and other intermolecular interactions, such as van der Waals forces and electrostatic interactions. Methods like the Pixel method or DFT with dispersion corrections (DFT-D) can be used to partition the total interaction energy into physically meaningful components (coulombic, polarization, dispersion, and repulsion). acs.org

In addition to interactions within the crystal, the binding of ions to the dipeptide is also of interest. Experimental data from the NIST WebBook shows the free energy of reaction for the binding of a sodium ion (Na⁺) to N-glycyl-L-threonine. nist.gov Theoretical calculations can be performed to model this interaction and determine the binding energy and preferred coordination sites of the metal ion.

Table 4: Experimental Ion Binding Data for N-Glycyl-L-Threonine

| Reaction | Free Energy of Reaction (ΔrG°) | Method | Reference |

| Na⁺ + N-Glycyl-L-Threonine → [Na(N-Glycyl-L-Threonine)]⁺ | 162 kJ/mol | CIDC | nist.gov |

Development of Computational Models for Peptide Behavior

The accuracy of computational studies on peptides like N-Glycyl-L-Threonine monohydrate is highly dependent on the quality of the underlying computational models, particularly the force fields and solvation models.

The development of accurate force fields is an ongoing area of research. researchgate.netnih.gov Force field parameters are typically derived by fitting to high-level quantum mechanical calculations and experimental data for small model compounds. For a modified amino acid like N-glycyl-L-threonine, it is important to ensure that the force field parameters accurately describe the peptide linkage and the specific side chain.

Solvation models are another critical component of computational studies. nih.govacs.org Explicit solvent models, where individual solvent molecules are included in the simulation, are generally more accurate but computationally expensive. Implicit solvent models, which represent the solvent as a continuum with average properties, offer a more computationally efficient alternative, though with some loss of atomic detail. The choice of solvation model can significantly impact the predicted conformational preferences of a dipeptide. acs.orgacs.org

More recently, machine learning techniques have been employed to develop more accurate and efficient computational models for peptides. researchgate.net These models can be trained on large datasets from high-level quantum mechanical calculations or explicit solvent simulations to predict the potential energy and forces on the atoms of a solute, effectively creating a highly accurate implicit solvent model. researchgate.net

The continuous development of these computational models is essential for improving the predictive power of simulations and advancing our understanding of the behavior of peptides and other biomolecules.

Applications in Biochemical Engineering and Advanced Materials Science

Utilization as a Building Block in Novel Biopolymer Synthesis

The incorporation of L-Threonine, N-glycyl-, monohydrate and its constituent amino acid, L-threonine, into polymer chains offers a pathway to creating biodegradable and biocompatible materials with tailored properties. The presence of the hydroxyl group on the threonine residue and the amino and carboxyl groups of the dipeptide allows for various polymerization strategies, leading to the synthesis of polyesters, polyamides, and polyurethanes.

One notable application is the development of L-threonine-based biodegradable polyurethane nanoparticles. These nanoparticles can be fabricated for use in drug delivery systems, offering enhanced efficacy and reduced side effects of therapeutic agents. For instance, L-threonine polyurethane (LTPU) nanoparticles have been synthesized for the sustained release of carboplatin, a chemotherapy drug. The polymer backbone of these nanoparticles, which includes ester and peptide bonds, is designed to be degradable through both hydrolysis and enzymatic activity.

The synthesis of such polymers often involves the use of the amino acid as a chain extender. For example, desaminotyrosyl L-threonine hexyl ester (DLTHE) has been used as an amino acid-based chain extender to create urethane (B1682113) bonds with other copolymers like poly(lactic acid)-poly(ethylene glycol)-poly(lactic acid) (PLA-PEG-PLA) and 1,6-hexamethylene diisocyanate (HDI). The resulting polymers demonstrate the potential of incorporating amino acid structures to achieve desired material characteristics, including biodegradability and biocompatibility, crucial for biomedical applications.

Role in the Design and Development of Bioactive Peptide Mimics

Peptide mimics, or peptidomimetics, are compounds that imitate the structure and function of natural peptides. The design of these mimics is a crucial strategy in drug discovery, as they can offer improved stability and bioavailability compared to their natural counterparts. This compound, and the Gly-Thr motif are valuable in the design of such mimics due to the specific conformational constraints and hydrogen bonding capabilities they introduce.

A key area of application is in the development of inhibitors for protein-protein interactions (PPIs), which are often mediated by specific peptide sequences. By incorporating dipeptides like Gly-Thr into synthetic structures, researchers can create molecules that mimic the binding interface of a natural peptide ligand, thereby disrupting the corresponding PPI. For example, the design of inhibitors targeting enzymes or receptors often involves mimicking a key turn or loop structure in the natural substrate or ligand. The inherent conformational preferences of the Gly-Thr unit can be exploited to stabilize such secondary structures in a synthetic mimic.

Furthermore, the replacement of specific dipeptide units in a known bioactive peptide with mimics can lead to analogs with enhanced properties. For instance, furanoid sugar amino acids have been used as isosteres to replace Pro-Thr or Tyr-Pro dipeptides in a vasoactive intestinal peptide receptor binding inhibitor, resulting in analogs with retained or even enhanced anticancer activities. nih.gov This approach highlights the potential of using structurally related but non-peptidic units to mimic the function of dipeptides like Gly-Thr, leading to novel therapeutic agents. The design of such peptidomimetics can be guided by computational modeling and structural analysis to optimize their binding affinity and selectivity.

Engineering of Enzymes and Peptides with Tuned Catalytic Activities

The interaction of this compound and its components with enzymes is a critical area of study in biochemical engineering. This includes using the dipeptide as a substrate to characterize enzyme activity, as well as engineering enzymes to have altered specificity or catalytic efficiency towards it.

A significant class of enzymes relevant to this dipeptide are the L-threonine transaldolases (lTTAs). These enzymes catalyze the retro-aldol cleavage of L-threonine, which produces a glycyl quinonoid intermediate. nih.gov This intermediate is a key species that can then react with various aldehydes to synthesize a range of β-hydroxy amino acids, which are valuable chiral building blocks for pharmaceuticals. nih.gov The study of the catalytic mechanism of lTTAs, such as ObiH, has revealed that the formation and stability of the glycyl quinonoid are crucial for the enzyme's synthetic potential. nih.gov Understanding how the enzyme's active site accommodates the threonine substrate and stabilizes the intermediate provides a foundation for engineering these enzymes for novel biocatalytic applications. nih.gov

Furthermore, the presence of a threonine residue can significantly influence the properties of an enzyme. In one study, mutating a proline residue to a threonine in an Arabidopsis thaliana glycosyltransferase increased the enzyme's flexibility and allowed it to adopt conformations that improved its recognition of the donor sugar, UDP-Gal. nih.gov This demonstrates how the introduction of a threonine residue can tune the catalytic activity of an enzyme. The hydroxyl group of threonine is capable of forming hydrogen bonds that can be critical for substrate binding and catalysis. nih.gov

The catabolism of threonine to glycine (B1666218) is another important enzymatic pathway, with L-threonine dehydrogenase playing a key role. nih.gov This enzyme is the first in the pathway that converts threonine to glycine in organisms like Escherichia coli. nih.gov The study of such enzymes and their kinetics provides valuable information for metabolic engineering efforts aimed at producing specific amino acids or their derivatives.

| Enzyme Class | Role of L-Threonine/Glycyl-Threonine | Research Findings |

| L-Threonine Transaldolases (lTTAs) | Substrate for the synthesis of β-hydroxy amino acids. | Catalyzes the retro-aldol cleavage of L-threonine to form a persistent glycyl quinonoid intermediate, which is key for its synthetic utility. nih.gov |

| Glycosyltransferases | Introduction of threonine via mutation can alter substrate specificity. | A P129T mutation in a plant glycosyltransferase improved its activity towards UDP-Gal by increasing conformational flexibility. nih.gov |

| L-Threonine Dehydrogenase | Substrate in the catabolic pathway to glycine. | The initial enzyme in the conversion of threonine to glycine in E. coli, induced by L-leucine. nih.gov |

Development of Analytical Techniques for Dipeptide Detection and Quantification

The accurate detection and quantification of dipeptides like this compound are essential for various research and industrial applications, from monitoring fermentation processes to studying metabolic pathways. A range of analytical techniques have been developed for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids and peptides. nih.gov Different HPLC methods, including those utilizing mixed-mode columns with reversed-phase and cation-exchange modes, have been developed for the separation and quantification of threonine and other amino acids. nih.gov For dipeptides, HPLC can be coupled with mass spectrometry (MS) for highly sensitive and specific detection.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for identifying and quantifying dipeptides. nih.gov The fragmentation patterns of dipeptides in MS/MS can provide sequence information. nih.gov However, distinguishing between structural isomers with opposite amino acid sequences (e.g., Gly-Thr vs. Thr-Gly) by mass alone is not possible, necessitating prior separation by techniques like capillary electrophoresis or liquid chromatography. nih.gov Novel analytical platforms combining these separation techniques with tandem mass spectrometry have been developed for comprehensive dipeptide profiling and quantification, achieving low detection limits. nih.gov

Enzymatic methods also offer a specific approach for the quantification of L-threonine. One such method utilizes L-threonine dehydrogenase, which catalyzes the conversion of L-threonine to 2-amino-3-oxobutyrate and NADH. The amount of L-threonine can then be determined by measuring the absorbance of the produced NADH at 340 nm. This enzymatic assay can be adapted for high-throughput screening in microplate formats.

Electrochemical sensors represent another promising avenue for the detection of amino acids and peptides. nih.gov For instance, an electrochemical peptide-based sensor has been developed for the detection of uranyl ions, where the phosphorylation of a threonine residue in the peptide sequence was shown to enhance binding affinity and selectivity. nih.gov This highlights the potential for designing specific peptide-based sensors where the Gly-Thr dipeptide could act as a recognition element.

| Analytical Technique | Principle | Application to Glycyl-L-Threonine |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and/or charge. | Can separate the dipeptide from other components in a mixture. nih.gov |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Provides molecular weight and fragmentation data for identification. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions for structural elucidation. | Can help in sequencing the dipeptide when coupled with separation techniques. nih.gov |

| Enzymatic Assays | Use of specific enzymes to convert the analyte into a detectable product. | L-threonine dehydrogenase can be used for the specific quantification of L-threonine. |

| Electrochemical Sensors | Measurement of electrical signals generated upon analyte interaction. | Peptide-based sensors incorporating threonine have been developed for ion detection, suggesting potential for dipeptide sensing. nih.gov |

Advanced Materials Fabrication and Bio-Inspired Systems

The unique properties of this compound and its constituent amino acid are being harnessed to fabricate advanced materials and create bio-inspired systems with novel functionalities. The ability of peptides and amino acids to self-assemble into ordered structures is a key principle in the bottom-up fabrication of nanomaterials.

One area of interest is the development of hydrogels for biomedical applications. Self-assembling peptides, which can form nanofibrous scaffolds that mimic the extracellular matrix, are being extensively studied for tissue engineering and drug delivery. nih.govtaylorandfrancis.com These peptides often contain sequences of alternating hydrophobic and hydrophilic amino acids that drive their self-assembly into stable β-sheet structures. taylorandfrancis.com The incorporation of the Gly-Thr dipeptide into such sequences could provide specific functionalities, such as improved biocompatibility and sites for further chemical modification. For example, fully amino acid-based hydrogels have been synthesized using aspartic acid and cross-linked with a tetrapeptide sequence, demonstrating the potential for creating biodegradable and non-cytotoxic materials for cell culturing and drug delivery. researchgate.net

Inspired by nature, researchers are also creating materials that mimic the functions of biological molecules. For example, polymers based on threonine have been shown to exhibit potent ice recrystallization inhibition (IRI) activity, similar to antifreeze proteins found in organisms that live in cold environments. ub.edu Poly(2-hydroxypropyl methacrylamide) (pHPMA), a synthetic mimic of poly(threonine), has demonstrated significant IRI activity at low concentrations. ub.edu This suggests that the chemical structure of threonine, with its hydroxyl and methyl groups, is crucial for this bio-inspired function. Such materials have potential applications in cryopreservation and as additives to mitigate ice growth in various environments.

Furthermore, the Gly-Thr dipeptide can be used as a linker in bioconjugation, the process of attaching molecules to biomolecules like proteins or antibodies. The specific chemical properties of the dipeptide can be exploited to create stable and specific linkages for applications such as the development of antibody-drug conjugates (ADCs).

Q & A

Basic Research Questions

Q. What experimental protocols ensure the stability of L-Threonine, N-glycyl-, monohydrate during storage and handling?

- Methodological Answer : To maintain stability, store the compound in a tightly sealed container at -20°C or below to prevent dehydration or hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides), which may induce decomposition into nitrogen oxides or carbon monoxide . Use inert atmospheres (e.g., nitrogen) during synthesis or handling to minimize oxidative degradation. Monitor storage conditions with periodic FT-IR or NMR analysis to detect structural changes.

Q. Which analytical techniques are most reliable for confirming the structural integrity of synthesized this compound?

- Methodological Answer : Combine Raman spectroscopy (to identify hydroxyl and amide vibrational modes) with single-crystal X-ray diffraction (SCXRD) for atomic-level resolution of the monohydrate structure . Thermogravimetric analysis (TGA) can verify hydration levels by quantifying mass loss at 100–150°C. For purity assessment, use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm .

Q. How can researchers mitigate batch-to-batch variability in crystallization of L-Threonine derivatives?

- Methodological Answer : Optimize solvent polarity and cooling rates during recrystallization. For monohydrate formation, use aqueous ethanol (70% v/v) at 4°C to promote controlled nucleation. Characterize crystal morphology via scanning electron microscopy (SEM) and compare lattice parameters with reference data from SCXRD .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data on decomposition pathways under thermal stress?

- Methodological Answer : Perform isothermal thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., CO, NH₃). Compare kinetic models (e.g., Flynn-Wall-Ozawa) to determine activation energy discrepancies between studies. For non-volatile residues, use X-ray photoelectron spectroscopy (XPS) to analyze surface oxidation states .

Q. What strategies address conflicting results in catalytic applications of L-Threonine derivatives?

- Methodological Answer : Systematically vary reaction conditions (e.g., solvent polarity, pH, temperature) to identify critical parameters. For asymmetric catalysis (e.g., aldol reactions), screen amino acid catalysts (L-Threonine, L-Proline) and correlate enantiomeric excess (ee) with steric/electronic effects using density functional theory (DFT) calculations . Replicate contradictory studies with controlled moisture levels to assess monohydrate vs. anhydrous form activity .

Q. How to optimize experimental design for studying nonlinear optical (NLO) properties in L-Threonine-based crystals?

- Methodological Answer : Grow single crystals of metal-coordinated derivatives (e.g., Bis(L-threonine) copper (II) monohydrate) using slow evaporation. Measure second harmonic generation (SHG) efficiency with a Nd:YAG laser (1064 nm) and compare with potassium dihydrogen phosphate (KDP) standards. Correlate SHG output with dipole alignment via Hirshfeld surface analysis .

Q. What methodologies reconcile discrepancies in hydration-dependent stability studies?

- Methodological Answer : Conduct dynamic vapor sorption (DVS) experiments to map hygroscopicity under varying humidity (0–95% RH). Pair with solid-state NMR (¹³C CP/MAS) to monitor water molecule interactions with the glycine and threonine moieties. For metastable hydrate forms, use differential scanning calorimetry (DSC) to identify phase transitions .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the catalytic efficiency of L-Threonine in organocatalytic reactions?

- Methodological Answer : Evaluate solvent effects (e.g., DMF vs. THF) and substrate scope limitations. In cases where L-Threonine underperforms (e.g., aldol reactions), test its N-protected derivatives (e.g., N-Fmoc) to enhance stereochemical control. Validate results with kinetic isotope effect (KIE) studies to isolate rate-determining steps .

Q. Why do some studies report divergent decomposition temperatures for this compound?

- Methodological Answer : Discrepancies may arise from hydration state variability or impurities. Use Karl Fischer titration to quantify water content pre-analysis. Compare TGA-DSC profiles under identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) to isolate oxidation contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products